molecular formula C20H19BrN4O2S B298754 N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

Cat. No. B298754
M. Wt: 459.4 g/mol
InChI Key: LFYHUBGFGGANAN-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazole family and is synthesized through a multi-step process that involves the use of various reagents and solvents.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. In addition, this compound has also been shown to exhibit its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide exhibits various biochemical and physiological effects. Studies have shown that this compound exhibits its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has also been shown to exhibit its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Other biochemical and physiological effects of this compound include its ability to act as a fluorescent probe for the detection of metal ions and its ability to catalyze various organic reactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide in lab experiments include its potent antitumor and antimicrobial activity, its ability to act as a fluorescent probe for the detection of metal ions, and its ability to catalyze various organic reactions. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in water.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide. One of the most promising future directions is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Other future directions include the development of novel derivatives of this compound with improved pharmacological properties and the evaluation of the toxicity and pharmacokinetics of this compound in vivo.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide. This reaction leads to the formation of 4-bromo-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzohydrazide. The next step involves the reaction of this compound with ethyl chloroacetate, which leads to the formation of ethyl 2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl)acetate. The final step involves the reaction of this compound with hydrazine hydrate, which leads to the formation of N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. In addition, this compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Other potential applications of this compound include its use as a fluorescent probe for the detection of metal ions and its use as a catalyst for various organic reactions.

properties

Product Name

N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

Molecular Formula

C20H19BrN4O2S

Molecular Weight

459.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C20H19BrN4O2S/c1-2-16(13-6-4-3-5-7-13)24-25-20-23-19(27)17(28-20)12-18(26)22-15-10-8-14(21)9-11-15/h3-11,17H,2,12H2,1H3,(H,22,26)(H,23,25,27)/b24-16+

InChI Key

LFYHUBGFGGANAN-LFVJCYFKSA-N

Isomeric SMILES

CC/C(=N\NC1=NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)/C3=CC=CC=C3

SMILES

CCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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